5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine - 1016721-67-7

5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-3335679
CAS Number: 1016721-67-7
Molecular Formula: C8H8BrN3
Molecular Weight: 226.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: These reactions typically involve the condensation of a 5-aminopyrazole derivative with various activated carbonyl compounds, such as α-oxoketene dithioacetals [], β-keto esters [, , ], and enaminones []. These reactions are often catalyzed by acids, such as trifluoroacetic acid [] or acetic acid [].
  • Cyclization reactions: Another common strategy involves the cyclization of appropriately substituted pyridine derivatives. For instance, the reaction of pyridine-2(1H)-thiones with hydrazine hydrate can lead to the formation of 1H-pyrazolo[3,4-b]pyridines [].
  • Multicomponent reactions: These reactions offer efficient ways to access diversely substituted 1H-pyrazolo[3,4-b]pyridines in a single pot. For example, a one-pot, three-component reaction involving an aldehyde, alkyne, and 3-methyl-1-phenyl-1H-pyrazol-5-amine has been reported for the synthesis of phenyl-1H-pyrazolo[3,4-b]pyridine derivatives [].
Molecular Structure Analysis

The 1H-pyrazolo[3,4-b]pyridine scaffold is relatively planar, with slight deviations from planarity observed in some derivatives depending on the substituents present [, , ]. The presence of various substituents on the scaffold allows for fine-tuning of its electronic and steric properties, contributing to its diverse biological activities.

Chemical Reactions Analysis
  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the 1H-pyrazolo[3,4-b]pyridine scaffold is often achieved through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine in acetic acid. []
  • Suzuki coupling: The presence of a halogen atom, such as bromine, on the 1H-pyrazolo[3,4-b]pyridine scaffold allows for further functionalization via Suzuki coupling reactions with aryl boronic acids. This reaction typically employs a palladium catalyst and a base. []
Mechanism of Action
  • Inhibition of phosphodiesterase 4 (PDE4): Certain derivatives, such as EPPA-1 (1-ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine), have been identified as potent and selective inhibitors of PDE4, showing potential as anti-inflammatory agents. []
  • Inhibition of HIV-1 reverse transcriptase: Compounds like 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965) have demonstrated potent inhibition of HIV-1 reverse transcriptase, indicating their potential as antiviral agents. []
Applications
  • Drug discovery: This scaffold serves as a versatile building block for the development of novel therapeutics targeting a wide range of diseases, including:
    • Inflammatory diseases: PDE4 inhibitors, such as EPPA-1, hold potential for treating inflammatory disorders like asthma and chronic obstructive pulmonary disease. []
    • Viral infections: HIV-1 reverse transcriptase inhibitors, like MK-4965, offer new avenues for treating HIV/AIDS. []
    • Cancer: Several pyrazolo[3,4-b]pyridine derivatives have exhibited promising anticancer activities, suggesting their potential as chemotherapeutic agents. [, , ]
  • Material science: The unique electronic properties of some 1H-pyrazolo[3,4-b]pyridine derivatives have led to their exploration as potential fluorescent probes and materials for organic light-emitting diodes (OLEDs). []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound serves as a versatile precursor for synthesizing diverse polyheterocyclic ring systems. Research highlights its reactivity with various reagents like arylidene malononitriles and ethyl acetoacetate, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Furthermore, diazotization followed by coupling with ethyl cyanoacetate yields the pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. The compound's derivatives exhibit in vitro antibacterial properties. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. The key difference lies in the substituents at the 1, 3, 4, and 6 positions. This compound acts as a significant building block for more complex structures containing the pyrazolo[3,4-b]pyridine moiety. []

5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

Compound Description: Synthesized through the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, this compound serves as a crucial intermediate in synthesizing various sulfonamide derivatives. These derivatives demonstrate notable antibacterial and antioxidant properties, making them potential candidates for further pharmaceutical development. []

Relevance: Sharing the core pyrazolo[3,4-b]pyridine structure with 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, this compound differs by having an iodine atom at the 3-position instead of an ethyl group at the 1-position. This highlights the potential for modifying the pyrazolo[3,4-b]pyridine core at different positions to achieve desired biological activities. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: Identified as a potent phosphodiesterase 4 (PDE4) inhibitor, EPPA-1 shows promise as an anti-inflammatory agent with an improved therapeutic index compared to earlier generation PDE4 inhibitors. This improvement stems from its lower emetogenicity, as demonstrated in rat models using pica feeding and reversal of α2-adrenoceptor-mediated anesthesia. []

Relevance: This compound features the 1-ethyl-1H-pyrazolo[3,4-b]pyridine moiety, directly linking it structurally to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. The presence of the 5-bromo substituent in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine offers a potential site for further derivatization, potentially leading to compounds with enhanced PDE4 inhibitory activity and improved therapeutic profiles. []

3-{5-[(6-Amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965)

Compound Description: This compound is a highly potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI). Its development arose from the need for NNRTIs with broad-spectrum activity against key HIV-1 RT mutations. MK-4965 demonstrates potent antiviral activity against both wild-type and mutant HIV-1 strains, along with good pharmacokinetic properties and a favorable safety profile. []

Relevance: This compound features the core structure of 1H-pyrazolo[3,4-b]pyridine, directly relating it to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. While MK-4965 lacks the bromine and ethyl substituents, its structure highlights the potential of the pyrazolo[3,4-b]pyridine scaffold as a starting point for developing antiviral agents, particularly NNRTIs targeting HIV-1 reverse transcriptase. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: This compound is a soluble guanylyl cyclase (sGC) activator that induces relaxation in ovine pulmonary arteries. Research suggests that this relaxation is partially mediated by sodium pump stimulation, independent of its sGC activation. BAY 41-2272 significantly increases intracellular cGMP levels, inhibits calcium-induced contractions, and stimulates both ouabain-sensitive 86Rb uptake and sarcolemmal Na+-K+-ATPase activity. []

Relevance: This compound features the core 1H-pyrazolo[3,4-b]pyridine structure, linking it to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. Despite the absence of bromine and ethyl groups in BAY 41-2272, its structure emphasizes the versatility of the pyrazolo[3,4-b]pyridine scaffold in developing therapeutic agents. This versatility stems from the scaffold's ability to interact with various biological targets, such as sGC and the sodium pump. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

Compound Description: BMS-986236 is a potent kinase inhibitor, requiring a scalable and safe synthetic route for its development. The initial synthesis faced safety concerns and trace metal contamination. A revised process, incorporating an alternate azide intermediate, successfully addressed these issues while eliminating column chromatography purification. []

Relevance: This compound incorporates the 1H-pyrazolo[3,4-b]pyridine core structure, directly linking it to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine. Although BMS-986236 lacks the specific bromine and ethyl substitutions, its existence underscores the potential of the pyrazolo[3,4-b]pyridine scaffold in medicinal chemistry for developing kinase inhibitors. The development challenges faced by BMS-986236 emphasize the importance of designing safe and scalable synthetic routes for pyrazolo[3,4-b]pyridine-based drug candidates. []

Properties

CAS Number

1016721-67-7

Product Name

5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

5-bromo-1-ethylpyrazolo[3,4-b]pyridine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3

InChI Key

FYPGAFJOOQMJBF-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C=C2C=N1)Br

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.